(3S)-3,5,5-trimethylmorpholin-2-one
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(3S)-3,5,5-trimethylmorpholin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-5-6(9)10-4-7(2,3)8-5/h5,8H,4H2,1-3H3/t5-/m0/s1 |
InChI Key |
ZBBCNJMMSOJLTH-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1C(=O)OCC(N1)(C)C |
Canonical SMILES |
CC1C(=O)OCC(N1)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity : Morpholin-2-one derivatives are less studied than morpholin-4-yl analogs but show promise as kinase inhibitors or protease modulators due to their balanced polarity.
- Stability : The ketone in this compound may confer greater oxidative stability compared to hydroxyl-containing analogs.
- Synthetic Challenges : Enantioselective synthesis of the 3S isomer requires advanced chiral auxiliaries or catalysts, as seen in aprepitant manufacturing () .
Preparation Methods
Triflate-Mediated Alkylation and Cyclization
The most widely reported method involves a two-step sequence starting from methyl (R)-(+)-lactate (13), as detailed in patent literature and peer-reviewed studies.
Step 1: Synthesis of Triflate Intermediate (14)
Methyl (R)-(+)-lactate (13) is treated with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2,6-lutidine at 0°C to form methyl (2R)-2-{[(trifluoromethyl)sulfonyl]oxy}propionate (14). This step activates the hydroxyl group for subsequent nucleophilic displacement.
Reaction Conditions :
Step 2: Alkylation and Cyclization to (3S)-3,5,5-Trimethylmorpholin-2-One (15)
The triflate intermediate (14) undergoes alkylation with 2-amino-2-methyl-1-propanol under controlled conditions, followed by spontaneous cyclization to yield the target compound.
Optimized Protocol :
-
Alkylation : Conducted at −40°C for 2 hours, then stirred overnight at room temperature.
-
Cyclization : Facilitated by intramolecular nucleophilic attack of the amine on the ester carbonyl.
-
Workup : Aqueous extraction and purification via column chromatography (silica gel, ethyl acetate/hexanes).
Critical Stereochemical Considerations :
Alternative Approaches and Modifications
While the triflate-mediated route dominates, variations have been explored to improve efficiency or adapt to substrate availability.
Process Optimization and Challenges
Yield Enhancement Strategies
Common Side Reactions
-
Ester Hydrolysis : Competing hydrolysis of the triflate intermediate can occur if moisture is present, necessitating anhydrous conditions.
-
Epimerization : Elevated temperatures during cyclization may lead to racemization, underscoring the need for strict thermal control.
Comparative Analysis of Methods
Industrial and Pharmacological Relevance
This compound is critical for synthesizing hydroxybupropion , an active metabolite of the antidepressant bupropion . Its preparation method directly impacts the scalability and cost-effectiveness of downstream pharmaceuticals.
Q & A
What are the optimal synthetic routes for (3S)-3,5,5-trimethylmorpholin-2-one, and how do stereochemical considerations influence yield?
Basic Research Question
Synthesis of this compound typically involves multi-step protocols, including cyclization of substituted amines and ketones. Stereochemical control at the 3S position requires chiral auxiliaries or asymmetric catalysis. For example, enantioselective methods using palladium-catalyzed alkylation (as seen in morpholine derivatives in ) or enzymatic resolution may improve enantiomeric excess. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid racemization. Analytical techniques like chiral HPLC or NMR with chiral shift reagents should validate stereopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
